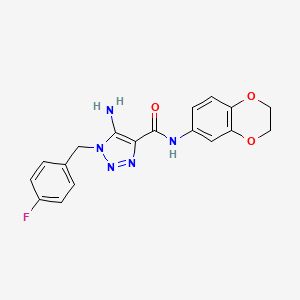

5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound features a 1,2,3-triazole core substituted with an amino group at position 5, a 4-fluorobenzyl group at position 1, and a 2,3-dihydro-1,4-benzodioxin-6-yl moiety attached via a carboxamide linkage.

- 1,2,3-Triazole: Known for hydrogen-bonding capacity and metabolic stability.

- Benzodioxin: A fused bicyclic ether system associated with antihepatotoxic activity in flavones and coumarins .

While direct pharmacological data for this compound is absent in the provided evidence, structural analogs indicate possible applications in pesticide development or hepatoprotection.

Properties

IUPAC Name |

5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN5O3/c19-12-3-1-11(2-4-12)10-24-17(20)16(22-23-24)18(25)21-13-5-6-14-15(9-13)27-8-7-26-14/h1-6,9H,7-8,10,20H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUURJPYALOZJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(N(N=N3)CC4=CC=C(C=C4)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.

Introduction of the Benzodioxin Moiety: This step involves the reaction of a suitable precursor with a benzodioxin derivative under specific conditions.

Amination and Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the benzodioxin moiety.

Reduction: Reduction reactions can occur at the triazole ring or the carboxamide group.

Substitution: Various substitution reactions can be performed on the aromatic rings or the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenation, nitration, and sulfonation reactions can be performed using reagents like chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions.

Material Science: It may be explored for its potential in creating new materials with unique properties.

Biology

Enzyme Inhibition: The compound could be studied for its ability to inhibit specific enzymes.

Cell Signaling: It may affect various cell signaling pathways, making it a candidate for research in cell biology.

Medicine

Drug Development: The compound’s biological activity makes it a potential candidate for drug development, particularly in the treatment of diseases like cancer or infections.

Diagnostics: It could be used in the development of diagnostic tools or imaging agents.

Industry

Agriculture: The compound might be explored for its potential as a pesticide or herbicide.

Pharmaceuticals: It could be used in the synthesis of other pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with 1,4-Dioxane-Containing Antihepatotoxic Agents

Compounds containing 1,4-dioxane or benzodioxin rings, such as silybin and its derivatives, exhibit antihepatotoxic activity. Key differences include:

Key Observations :

- The target compound replaces the flavonoid core of silybin with a triazole-carboxamide, which may alter its mechanism of action. Flavones rely on antioxidant properties, whereas triazoles could interact with enzymes or receptors via hydrogen bonding.

- However, the absence of hydroxyl groups (critical for silybin’s activity ) may limit efficacy unless compensated by the triazole’s amino group.

Comparison with Carboxamide-Based Pesticides

Carboxamide-functionalized compounds, such as diflubenzuron and fluazuron, are established pesticides. Structural parallels include:

Key Observations :

- The triazole-carboxamide core of the target compound differs from the benzamide backbone of diflubenzuron. Triazoles may offer superior resistance to hydrolysis, enhancing environmental persistence.

- The 4-fluorobenzyl group could mimic the lipophilic substituents in pesticides, improving target binding or penetration. However, the benzodioxin moiety’s electron-rich nature may reduce compatibility with pesticide targets optimized for halogenated aromatics .

Comparison with Isoxazolecarboxamide Derivatives

Isoxazolecarboxamides (e.g., 898477-71-9) share functional similarities but differ in core heterocycles:

| Compound Name | Core Structure | Substituents | Biological Activity | Reference |

|---|---|---|---|---|

| Target Compound | 1,2,3-triazole | 4-fluorobenzyl, benzodioxin | Unknown | — |

| 898477-71-9 | Isoxazole | Benzodioxin, phenyl diazenyl | Unknown |

Key Observations :

- The triazole core in the target compound provides a third nitrogen atom, enabling additional hydrogen-bonding interactions compared to isoxazoles. This could enhance binding affinity in biological targets.

Biological Activity

5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring, which is known for its diverse biological activities. Its molecular formula is C_{19}H_{19}N_{5}O_{3}, with a molecular weight of approximately 367.39 g/mol. The presence of the benzodioxin moiety contributes to its pharmacological properties.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. For instance:

- Mechanism of Action : Triazoles are known to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes, thereby exhibiting antifungal activity. The presence of the benzodioxin moiety may enhance this effect by providing additional binding interactions with target enzymes involved in cell wall synthesis .

- Case Studies : A study investigating various triazole derivatives found that compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.125 to 64 µg/mL for different bacterial strains .

| Compound Name | Bacterial Strain Tested | MIC (µg/mL) | Activity |

|---|---|---|---|

| Triazole Derivative A | E. coli | 32 | Moderate |

| Triazole Derivative B | S. aureus | 8 | High |

| 5-amino-N-(...) | P. aeruginosa | 16 | Moderate |

Anticancer Activity

Triazoles have also been explored for their anticancer properties:

- In vitro Studies : Various studies have indicated that triazole derivatives can induce apoptosis in cancer cell lines. For example, compounds with similar structures have shown cytotoxic effects against breast cancer (MCF-7) and ovarian cancer (SKOV3) cell lines with IC50 values ranging from 13.67 to 18.62 µM .

- Molecular Mechanisms : The mechanism often involves the inhibition of specific kinases or receptors involved in tumor proliferation and survival pathways. The incorporation of the benzodioxin moiety may enhance these interactions due to its ability to form hydrogen bonds with target proteins .

Research Findings

Recent studies have focused on synthesizing new derivatives based on the core structure of triazoles combined with benzodioxins:

- Synthesis : Compounds were synthesized through multi-step reactions involving various amines and acylating agents, followed by purification and characterization using spectroscopic methods such as NMR and IR .

- Biological Screening : The synthesized compounds were screened for their inhibitory effects on enzymes like α-glucosidase and acetylcholinesterase (AChE), showing varying degrees of activity that suggest potential therapeutic applications for conditions like Type 2 diabetes and Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.